An In-depth Technical Guide to the Basic Properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
An In-depth Technical Guide to the Basic Properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective utilization of this compound in scientific endeavors.
Introduction
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, with the CAS Number 1150561-82-2, is a halogenated pyridine derivative belonging to the acetohydrazide class of compounds.[1][2][3] Its structure, featuring a pyridine ring substituted with both a chlorine and a fluorine atom, coupled with a reactive acetohydrazide moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, while the acetohydrazide group serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide will delve into the core physicochemical properties, a proposed synthetic route with a detailed protocol, and the predicted spectral characteristics of this compound, providing a solid foundation for its application in research.
Molecular Structure and Chemical Identity
The chemical identity of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | - |
| CAS Number | 1150561-82-2 | [1] |
| Molecular Formula | C₇H₇ClFN₃O | [4] |
| Molecular Weight | 203.60 g/mol | [4] |
| MDL Number | MFCD12026107 | [4] |
Molecular Structure Diagram:
Caption: Chemical structure of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 160 - 180 | Based on melting points of similar substituted acetohydrazide and pyridine derivatives.[5] |
| Boiling Point (°C) | > 300 (decomposes) | High melting point and presence of hydrogen bonding suggest a high boiling point with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar acetohydrazide group confers some water solubility, while the halogenated pyridine ring increases solubility in organic solvents. |
| pKa | ~11-12 (amide N-H), ~3-4 (pyridinium N) | Based on typical pKa values for acetohydrazides and protonated pyridines. |
| LogP | 1.5 - 2.5 | Calculated based on the contributions of the chloro, fluoro, and acetohydrazide substituents on the pyridine core. |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended for hydrazide compounds to prevent degradation.[4] |
Synthesis and Purification
The synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide can be logically approached through a two-step process starting from the commercially available 2-amino-5-chloro-3-fluoropyridine. The proposed synthetic pathway is outlined below.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Representative Method
This protocol is a representative procedure based on well-established methods for the synthesis of hydrazines from anilines and their subsequent acetylation.[5]
PART 1: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)hydrazine
-
Rationale: This step involves the diazotization of the starting amine followed by reduction to the corresponding hydrazine. This is a standard and reliable method for the preparation of aryl hydrazines.
-
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Isolation: Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-chloro-3-fluoropyridin-2-yl)hydrazine. Purification can be achieved by column chromatography on silica gel if necessary.
-
PART 2: Synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
-
Rationale: The final step is the acetylation of the synthesized hydrazine. Acetic anhydride is a common and efficient acetylating agent for this transformation.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude or purified (5-chloro-3-fluoropyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Cool the solution to 0-5 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide.
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Predicted Spectral Characterization
The following are predicted spectral data based on the analysis of structurally related acetohydrazide and pyridine derivatives. These predictions serve as a guide for the characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in DMSO-d₆, 400 MHz):
-
δ 9.5-10.5 (s, 1H): -NH- proton of the hydrazide, typically a broad singlet.
-
δ 8.0-8.2 (d, 1H): Aromatic proton on the pyridine ring (H-6), showing coupling to the fluorine atom.
-
δ 7.6-7.8 (dd, 1H): Aromatic proton on the pyridine ring (H-4), showing coupling to both the adjacent proton and the fluorine atom.
-
δ 4.0-4.5 (s, 2H): -NH₂ protons of the hydrazide, may appear as a broad singlet.
-
δ 1.9-2.1 (s, 3H): Methyl protons (-CH₃) of the acetyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in DMSO-d₆, 100 MHz):
-
δ 168-172: Carbonyl carbon (-C=O) of the acetyl group.
-
δ 150-160 (d): Carbon of the pyridine ring attached to fluorine (C-3), showing a large C-F coupling constant.
-
δ 140-150 (d): Carbon of the pyridine ring attached to the hydrazine group (C-2).
-
δ 135-145: Carbon of the pyridine ring (C-6).
-
δ 120-130: Carbon of the pyridine ring attached to chlorine (C-5).
-
δ 115-125 (d): Carbon of the pyridine ring (C-4), showing C-F coupling.
-
δ 20-25: Methyl carbon (-CH₃) of the acetyl group.
-
IR (Infrared) Spectroscopy
-
Predicted Major Peaks (cm⁻¹):
-
3200-3400: N-H stretching vibrations of the hydrazide group (can be two bands).
-
3000-3100: Aromatic C-H stretching.
-
1650-1680: C=O stretching (Amide I band), characteristic of the acetyl group.
-
1580-1620: C=N and C=C stretching of the pyridine ring.
-
1500-1550: N-H bending (Amide II band).
-
1100-1200: C-F stretching.
-
700-800: C-Cl stretching.
-
Mass Spectrometry (MS)
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): Expected at m/z 203 (and 205 due to the ³⁷Cl isotope).
-
Major Fragments:
-
Loss of the acetyl group (-COCH₃) leading to a fragment at m/z 160/162.
-
Cleavage of the N-N bond.
-
Fragmentation of the pyridine ring.
-
-
Potential Applications and Biological Activity
Derivatives of acetohydrazide and halogenated pyridines are known to exhibit a wide range of biological activities. While specific studies on N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide are not extensively published, its structural motifs suggest potential for:
-
Antimicrobial Activity: Many pyridine and hydrazide derivatives have shown promise as antibacterial and antifungal agents.[6]
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs, and hydrazide-hydrazones have been investigated for their antiproliferative effects.
-
Enzyme Inhibition: The structure may allow for interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.
Further research is warranted to elucidate the specific biological profile of this compound.
Conclusion
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a versatile molecule with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, including a detailed, albeit representative, synthetic protocol and predicted spectral data. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this compound into their research and development pipelines.
References
- El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. [Link]
Sources
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. 1003711-65-6|5-Chloro-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 1150561-82-2|N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide|BLD Pharm [bldpharm.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
